3-(Pentafluorosulfanyl)benzoyl chloride
Overview
Description
3-(Pentafluorosulfanyl)benzoyl chloride is a chemical compound with the molecular formula C7H4ClF5OS and a molecular weight of 266.62 g/mol . It is characterized by the presence of a pentafluorosulfanyl group attached to a benzoyl chloride moiety. This compound is known for its high reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3-(Pentafluorosulfanyl)benzoic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:
C7H4F5O2S+SOCl2→C7H4ClF5OS+SO2+HCl
Industrial Production Methods
Industrial production methods for 3-(Pentafluorosulfanyl)benzoyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorosulfanyl)benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride moiety can be replaced by nucleophiles such as amines, alcohols, and thiols.
Reduction: The compound can be reduced to form 3-(Pentafluorosulfanyl)benzyl alcohol under appropriate conditions.
Oxidation: Oxidative reactions can convert the benzoyl chloride to corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) and alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in the presence of a base like pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of 3-(Pentafluorosulfanyl)benzamide, 3-(Pentafluorosulfanyl)benzoate esters, etc.
Reduction: Formation of 3-(Pentafluorosulfanyl)benzyl alcohol.
Oxidation: Formation of 3-(Pentafluorosulfanyl)benzoic acid.
Scientific Research Applications
3-(Pentafluorosulfanyl)benzoyl chloride has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Pentafluorosulfanyl)benzoyl chloride involves its high reactivity due to the presence of the pentafluorosulfanyl group and the benzoyl chloride moiety. The compound can readily undergo nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. The pentafluorosulfanyl group imparts unique electronic properties, enhancing the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethoxy)benzoyl chloride
- 3-(Trifluoromethylthio)benzoyl chloride
Uniqueness
3-(Pentafluorosulfanyl)benzoyl chloride is unique due to the presence of the pentafluorosulfanyl group, which provides distinct electronic and steric properties compared to other fluorinated benzoyl chlorides. This uniqueness makes it a valuable compound in the synthesis of novel materials and chemicals with enhanced performance .
Properties
IUPAC Name |
3-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF5OS/c8-7(14)5-2-1-3-6(4-5)15(9,10,11,12)13/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHIADOQLRPGHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(F)(F)(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381326 | |
Record name | SBB053612 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
401892-81-7 | |
Record name | (OC-6-21)-[3-(Chlorocarbonyl)phenyl]pentafluorosulfur | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=401892-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | SBB053612 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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